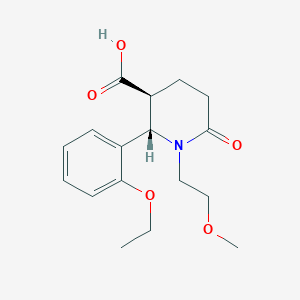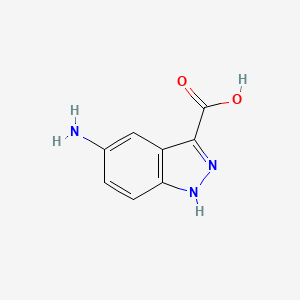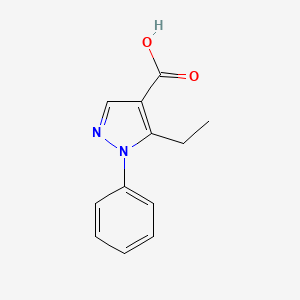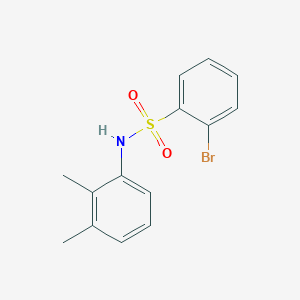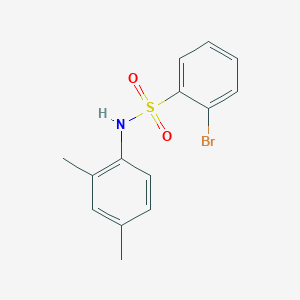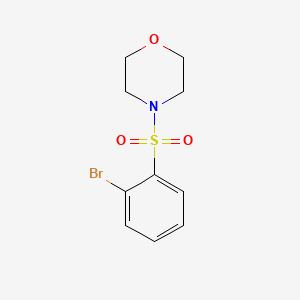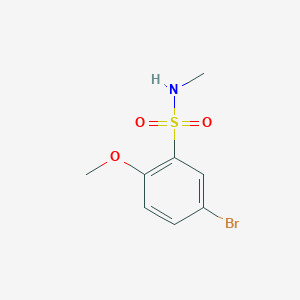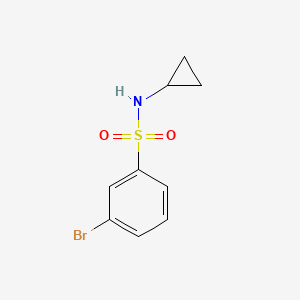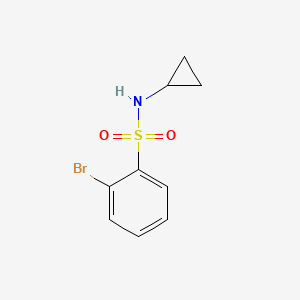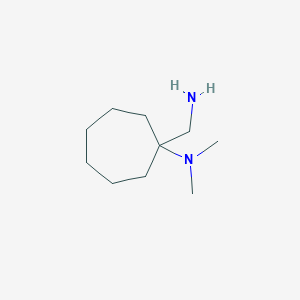
1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
- This compound, being a primary alkyl amine, can be used as an aliphatic building block in organic chemistry .
- The activation and transformation of bonds to C(sp3) carbons is a persistent challenge in modern organic synthesis . Alkyl amines can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .
- This compound could potentially be used in the development of new synthetic methodologies for aliphatic deamination chemistry .
- This compound could potentially be used in bioconjugation, which combines biomolecules such as proteins or cells with exogenous moieties .
- Bioconjugation leads to enhanced therapeutic efficacy and a wider range of functions .
- One prominent example of conjugated molecules is antibody–drug-conjugates (ADCs), which need a linker that provides a stable linkage between cytotoxic drugs and antibodies .
- This compound could potentially be used in the development of novel organic synthesis to solve the problems of traditional linker technology .
Aliphatic Building Blocks in Organic Chemistry
Bioconjugation in Chemical Biology
- Self-Immolative Linkers in Polymeric Reporting Systems
- This compound could potentially be used in the development of self-immolative linkers in polymeric reporting systems .
- Self-immolative chemistry has grown over the past decade with more research groups harnessing the versatility to control the release of a compound from a larger chemical entity, given a specific stimulus .
- These linkers are widely used within medicinal chemistry, analytical chemistry, and material science .
- The incorporation of these linkers can be found in small molecules, dendritic and polymeric systems where a controlled release profile is required .
- This control can be of a binary character, release or not release, or a more nuanced issue of rate of release .
Safety And Hazards
This would involve studying any potential safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential areas for future research, such as new applications for the compound or new methods for its synthesis.
Please note that the availability and depth of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less known or a new compound, some of this information might not be available. In such cases, experimental studies would be needed to gather this information.
Propiedades
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)10(9-11)7-5-3-4-6-8-10/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQTTHRHVLYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429367 |
Source


|
| Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
CAS RN |
495078-29-0 |
Source


|
| Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

